

Application Notes and Protocols for the Granulation of Ammonium Nitrate Phosphate Fertilizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium nitrate phosphate*

Cat. No.: *B12673135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common granulation processes for producing **ammonium nitrate phosphate** (ANP) fertilizers. The included protocols are intended to serve as a foundational guide for laboratory and pilot-scale production and analysis.

Introduction to Ammonium Nitrate Phosphate Granulation

Ammonium nitrate phosphate (ANP) fertilizers are a critical component of modern agriculture, providing essential nutrients (nitrogen and phosphorus) in a stable, readily applicable form. The granulation process is crucial for converting powdered raw materials into durable, uniform granules with optimal physical and chemical properties for storage, handling, and application.^{[1][2]} The primary objectives of granulation are to prevent segregation of nutrients, reduce dust formation, control dissolution rates, and improve the overall handling characteristics of the fertilizer.^[3]

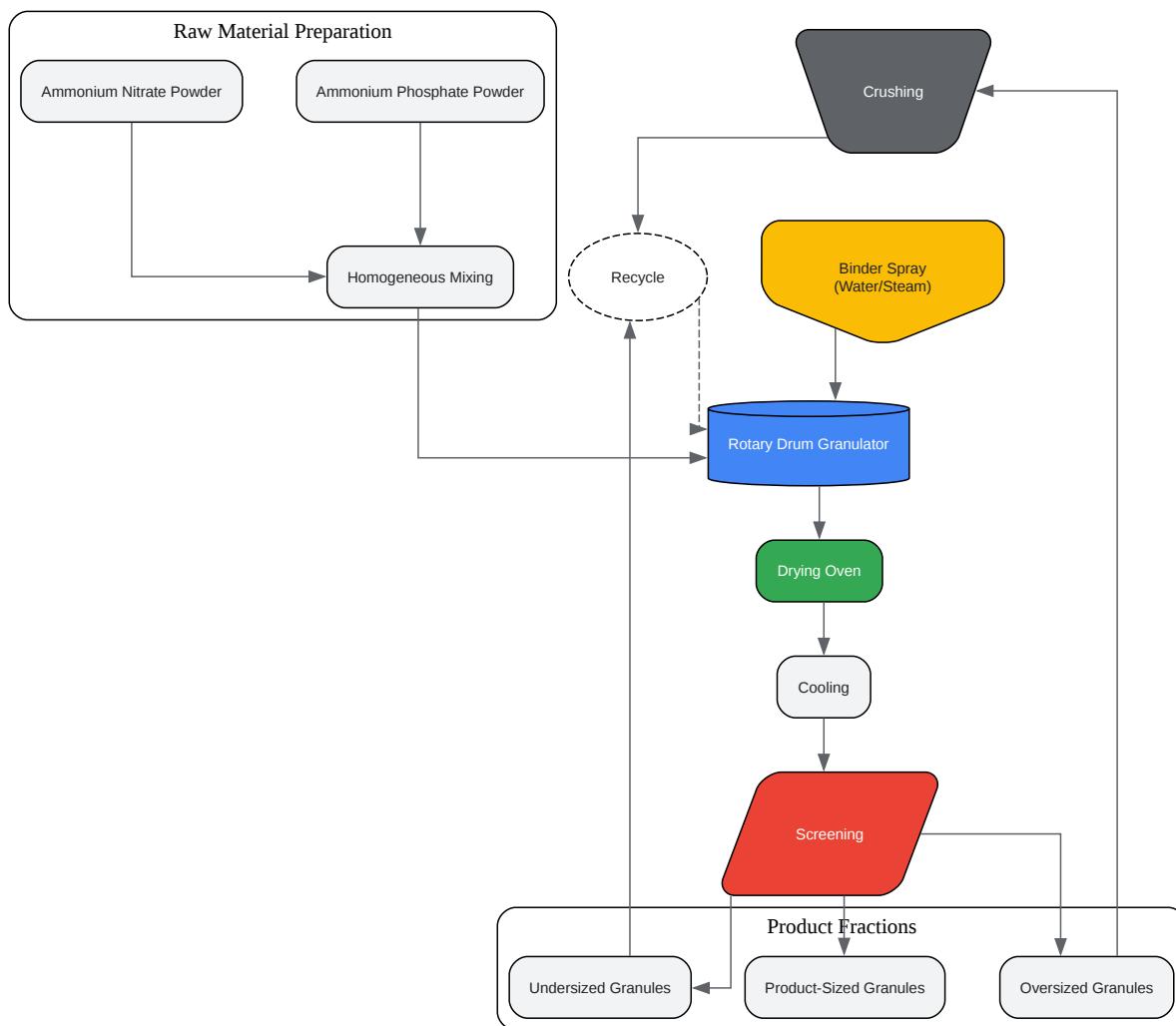
The selection of a granulation method depends on several factors, including the desired product characteristics, the scale of production, and the specific formulation of the ANP fertilizer. The most prevalent granulation techniques are drum granulation, prilling (tower granulation), and compaction granulation.

Granulation Methods and Protocols

Drum Granulation (Wet Granulation)

Drum granulation is a versatile wet granulation method that involves the agglomeration of fine powders in a rotating drum with the addition of a liquid binder, such as water or steam.[\[4\]](#) This process is widely used for producing a variety of NPK fertilizer formulations.[\[3\]](#)

Objective: To produce granular **ammonium nitrate phosphate** fertilizer with a target NPK ratio (e.g., 20-20-0) using a laboratory-scale drum granulator.


Materials and Equipment:

- Ammonium nitrate (NH_4NO_3), finely ground
- Monoammonium phosphate (MAP) or Diammonium phosphate (DAP), finely ground
- Binder solution (e.g., deionized water)
- Laboratory-scale rotary drum granulator
- Spray nozzle for binder addition
- Drying oven
- Sieve shaker with a set of standard sieves
- Granule strength tester
- Balance

Procedure:

- Raw Material Preparation:
 - Calculate the required mass of ammonium nitrate and ammonium phosphate to achieve the target nutrient ratio. For a 20-20-0 formulation, a common starting point is a 1:1 weight ratio of ammonium nitrate to monoammonium phosphate.[\[5\]](#)

- Ensure all raw materials are finely ground to a particle size predominantly in the 40-200 mesh range.[5]
- Thoroughly mix the powdered raw materials in a separate blender to ensure homogeneity.
- Granulation:
 - Pre-heat the drum granulator to approximately 60-80°C.
 - Set the drum inclination angle (typically 2-4 degrees) and rotational speed (e.g., 15-25 rpm).
 - Introduce the pre-mixed powder into the rotating drum.
 - Begin spraying the binder solution (e.g., water) onto the tumbling powder bed at a controlled rate. The liquid-to-solid ratio is a critical parameter, often in the range of 15-25 mL/g of solid material, and significantly influences granule growth.[6]
 - Continue granulation for a predetermined residence time (e.g., 10-20 minutes), allowing for the formation and growth of granules.
- Drying:
 - Transfer the wet granules to a drying oven set at 80-105°C.
 - Dry the granules until the moisture content is below 1.5%. [7]
- Screening:
 - Cool the dried granules to room temperature.
 - Screen the granules using a sieve shaker to separate the product into different size fractions (e.g., oversized, product-sized, and undersized). A typical target product size is 2-4 mm.[8]
 - Oversized granules can be crushed and recycled, while undersized granules can be returned to the granulator as seed material.

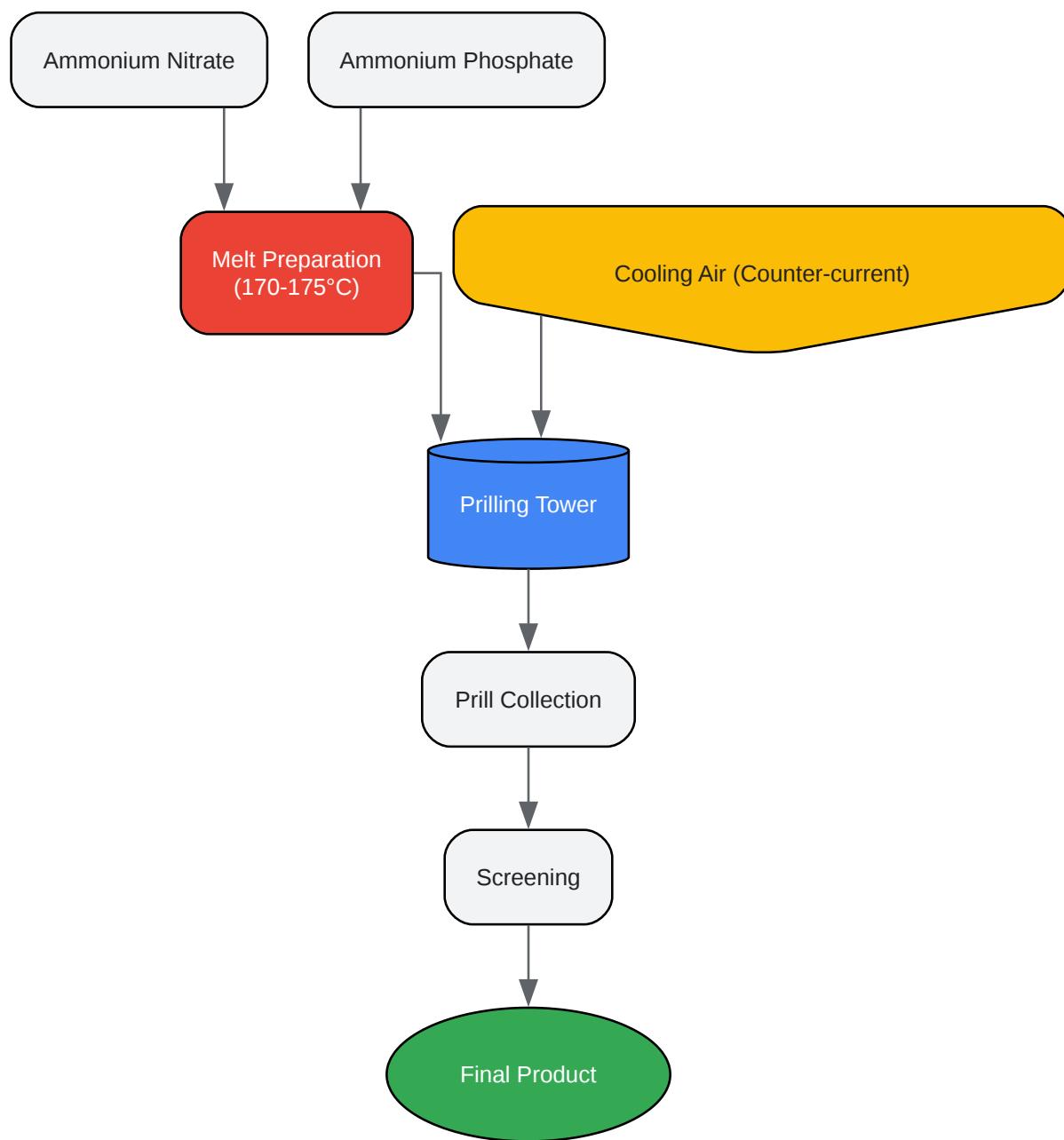
[Click to download full resolution via product page](#)

Caption: Workflow for the drum granulation of **ammonium nitrate phosphate**.

Prilling (Tower Granulation)

Prilling is a melt-granulation technique used to produce high-concentration, spherical fertilizers. The process involves spraying a molten mixture of ammonium nitrate and ammonium phosphate from the top of a tall tower. As the droplets fall, they cool and solidify into prills.[\[3\]](#)

Objective: To simulate the prilling process to form **ammonium nitrate phosphate** prills from a molten salt mixture.


Materials and Equipment:

- Ammonium nitrate (NH_4NO_3)
- Monoammonium phosphate (MAP) or Diammonium phosphate (DAP)
- Heating mantle with temperature control
- Beaker or reaction vessel
- Prilling device (e.g., a heated syringe with a fine nozzle)
- Collection chamber (a tall, vertical tube)
- Cooling air source (optional)
- Sieves for particle size analysis

Procedure:

- Melt Preparation:
 - In a beaker placed in a heating mantle, carefully melt ammonium nitrate at a temperature just above its melting point (approximately 170°C).
 - Gradually add the powdered ammonium phosphate to the molten ammonium nitrate while stirring continuously to form a homogeneous melt. A typical concentration for the melt is 95-99.9% solids.[\[9\]](#) The melt temperature may range from 125°C to 200°C depending on the composition.[\[9\]](#)

- For formulations with fillers, such as limestone or dolomite, these can be added to the melt at this stage. A common formulation for calcium ammonium nitrate (CAN) involves a mix containing 26% nitrogen by weight.[10]
- Prilling:
 - Transfer the hot melt to the pre-heated prilling device.
 - Position the prilling device at the top of the collection chamber.
 - Force the molten material through the nozzle to form fine droplets.
 - Allow the droplets to fall through the collection chamber, during which they will cool and solidify into spherical prills. A counter-current of cool air can be introduced from the bottom of the chamber to facilitate cooling.
- Collection and Analysis:
 - Collect the solidified prills from the bottom of the chamber.
 - Perform a particle size analysis using standard sieves.
 - Evaluate the physical properties of the prills, such as crushing strength and bulk density.

[Click to download full resolution via product page](#)

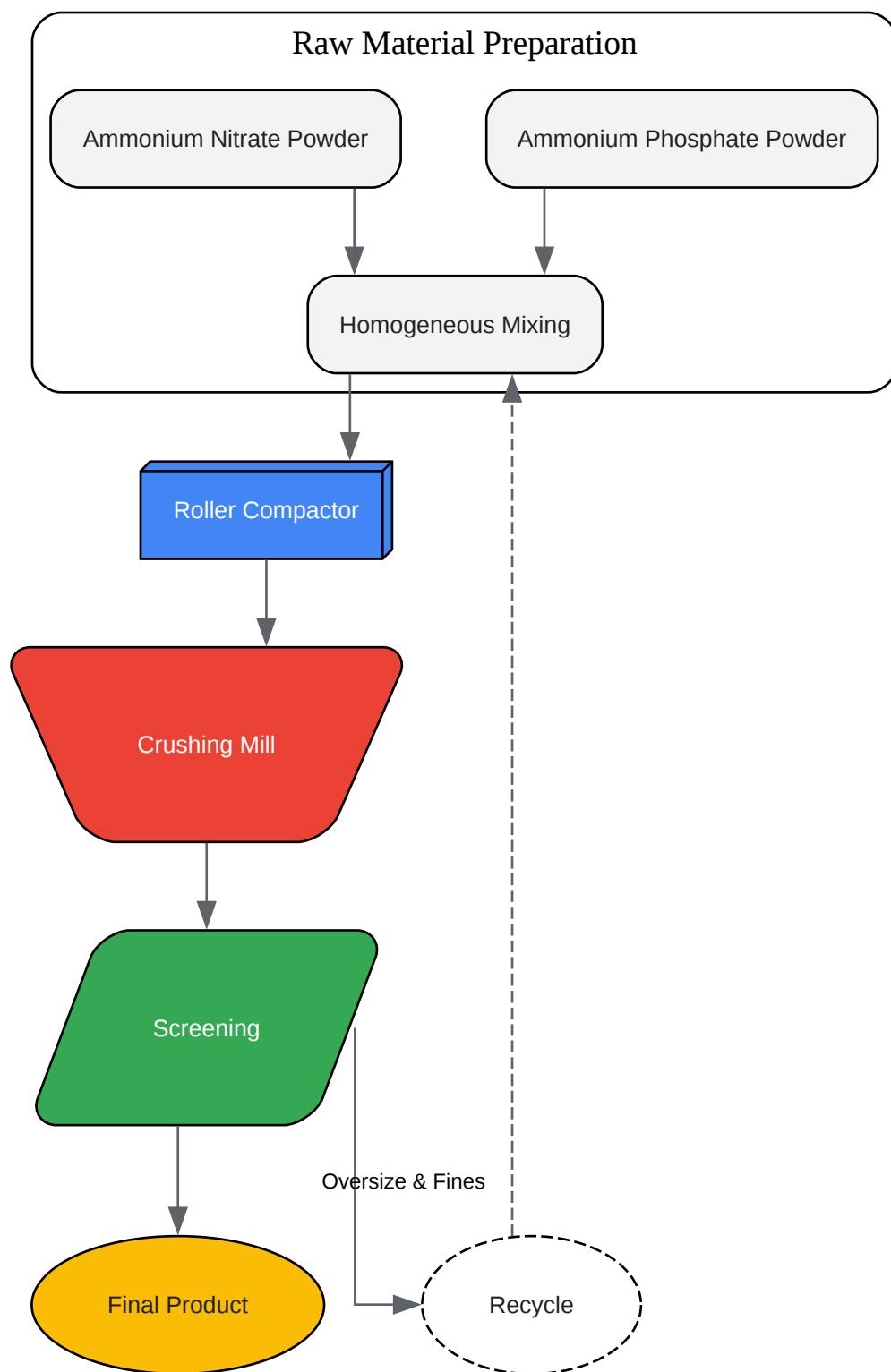
Caption: Logical flow of the prilling process for ANP fertilizers.

Compaction Granulation (Dry Granulation)

Compaction granulation is a dry process that uses high pressure to agglomerate powdered raw materials into a solid sheet or briquette. This compacted material is then crushed and screened

to obtain the desired granule size.[\[5\]](#) This method is particularly suitable for heat-sensitive materials.[\[11\]](#)

Objective: To produce granular **ammonium nitrate phosphate** via compaction and subsequent crushing and screening.


Materials and Equipment:

- Ammonium nitrate (NH_4NO_3), finely ground
- Monoammonium phosphate (MAP) or Diammonium phosphate (DAP), finely ground
- Laboratory-scale roller compactor or hydraulic press
- Crushing mill (e.g., a hammer mill or jaw crusher)
- Sieve shaker with standard sieves
- Balance

Procedure:

- Raw Material Preparation:
 - Prepare a homogeneous blend of finely ground ammonium nitrate and ammonium phosphate in the desired ratio. The particle size of the raw materials should ideally be between 0.1 and 1 mm.[\[11\]](#)
- Compaction:
 - Feed the powder blend into the roller compactor.
 - Apply a controlled pressure to compact the powder into a dense sheet or briquettes. The required pressure will depend on the plasticity of the raw materials.[\[11\]](#)
- Crushing and Granulation:
 - Break the compacted sheets into smaller flakes.

- Feed the flakes into a crushing mill to produce granules.
- Screening:
 - Screen the crushed material to separate the product into oversized, product-sized, and undersized fractions.
 - Recycle the oversized and undersized particles back to the compaction stage.

[Click to download full resolution via product page](#)

Caption: Workflow for the compaction granulation of ANP fertilizers.

Quality Control and Data Presentation

The quality of the final granular product is assessed through a series of physical and chemical tests. Standardized methods should be employed to ensure consistency and comparability of results.

Key Quality Parameters and Testing Protocols

Parameter	Description	Standard Test Method (Example)	Typical Values/Ranges
Particle Size Distribution	The distribution of granule sizes, often reported as Size Guide Number (SGN) and Uniformity Index (UI).[1][2]	ISO 8397[12]	SGN: 150-350UI: 40-60[2]
Crushing Strength	The force required to fracture a single granule, indicating its resistance to handling and storage.[1]	Compression testing[8][13]	4-6 lbf (1.8-2.7 kgf) per granule[2][14]
Bulk Density	The mass of the granular material per unit volume, including the space between particles.[1]	ISO 7837:1992[1]	900-1100 kg/m ³
Moisture Content	The amount of water present in the final product, which affects storage stability and caking tendency.	Karl Fischer Titration (ISO 760)[12]	< 1.5%
Caking Tendency	The propensity of granules to agglomerate into hard lumps during storage.[4][15]	Accelerated caking test (small-bag storage test)[16][17]	Caking should be minimal (< 5% by weight) after storage simulation.[17]
Total Nitrogen Content	The percentage of nitrogen in the fertilizer.	Kjeldahl method (ISO 5315) or combustion method.[12][18]	As per formulation (e.g., 20% for a 20-20-0 grade).

Phosphorus Content	The percentage of available phosphorus (as P ₂ O ₅) in the fertilizer.	Spectrophotometry or ICP-AES after acid digestion.[12][19]	As per formulation (e.g., 20% for a 20-20-0 grade).
--------------------	---	--	---

Effect of Process Parameters on Granule Properties

The following table summarizes the general effects of key process parameters on the final granule characteristics.

Process Parameter	Effect on Granule Size	Effect on Crushing Strength	Notes
Binder Content (Drum)	Increases with higher binder content up to a point, then over-agglomeration may occur.[20]	Generally increases with optimal binder content.	A critical liquid-to-solid ratio is required for effective granulation. [21]
Drum Speed (Drum)	Influences residence time and granule density.	Can be optimized to achieve desired strength.	Too high a speed can lead to attrition.
Melt Temperature (Prilling)	Affects droplet formation and solidification rate.	Higher melt temperatures can lead to harder prills.	Must be maintained above the crystallization temperature of the melt.[9]
Compaction Pressure	Not directly applicable.	Increases with higher compaction pressure.	Excessive pressure can lead to very hard granules that are difficult to break down.
Drying Temperature	Can cause cracking if too high.	Can be increased by proper drying that removes internal moisture.	Over-drying can make granules brittle.

Conclusion

The granulation of **ammonium nitrate phosphate** is a complex process where precise control of formulation and process parameters is essential for producing a high-quality product. The choice between drum granulation, prilling, and compaction depends on the desired final product characteristics and economic considerations. The protocols and data presented in these application notes provide a framework for the development and optimization of ANP fertilizer granulation processes in a research and development setting. Adherence to standardized testing methods is crucial for accurate characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ohioline.osu.edu [ohioline.osu.edu]
- 2. feeco.com [feeco.com]
- 3. Compound Fertilizer Granulation Methods and Process [syfert.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. US3545954A - Production of ammonium nitrate-phosphate fertilizer - Google Patents [patents.google.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Meststoffen-Fysieke eigenschappen [nutrinorm.co.uk]
- 8. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 9. US4076773A - Process for prilling ammonium nitrate - Google Patents [patents.google.com]
- 10. Process for granulating ammonium nitrate fertilizer - Patent 0552512 [data.epo.org]
- 11. Compacted Fertilizer Production Line | Dry Granulation Process | Longguang [fertilizer-granulators.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. pure.ul.ie [pure.ul.ie]
- 14. eurjchem.com [eurjchem.com]
- 15. alsultanaferf.com [alsultanaferf.com]
- 16. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.flvc.org [journals.flvc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Granulation of Ammonium Nitrate Phosphate Fertilizers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12673135#granulation-process-for-ammonium-nitrate-phosphate-fertilizers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com